

A Comprehensive Technical Review of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

Cat. No.: B145770

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine, also known as 6-amino-2,4-lutidine, is a versatile heterocyclic amine that serves as a crucial building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group and a basic pyridine nitrogen atom on a dimethyl-substituted aromatic scaffold, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive review of its chemical properties, synthesis protocols, spectroscopic data, and key applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

2-Amino-4,6-dimethylpyridine is typically a white to off-white crystalline powder at room temperature.^{[1][2]} Its fundamental properties are summarized in the table below, providing essential data for laboratory and industrial applications.^[3]

Property	Value	References
CAS Number	5407-87-4	[3]
Molecular Formula	C ₇ H ₁₀ N ₂	[3]
Molecular Weight	122.17 g/mol	[3]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	63-64 °C	[3]
Boiling Point	235 °C	[3]
Synonyms	6-Amino-2,4-lutidine, 4,6-Dimethylpyridin-2-amine	[3]
InChI Key	BRBUBVKGJRPRRD-UHFFFAOYSA-N	[3]
SMILES	Cc1cc(C)nc(N)c1	[3]

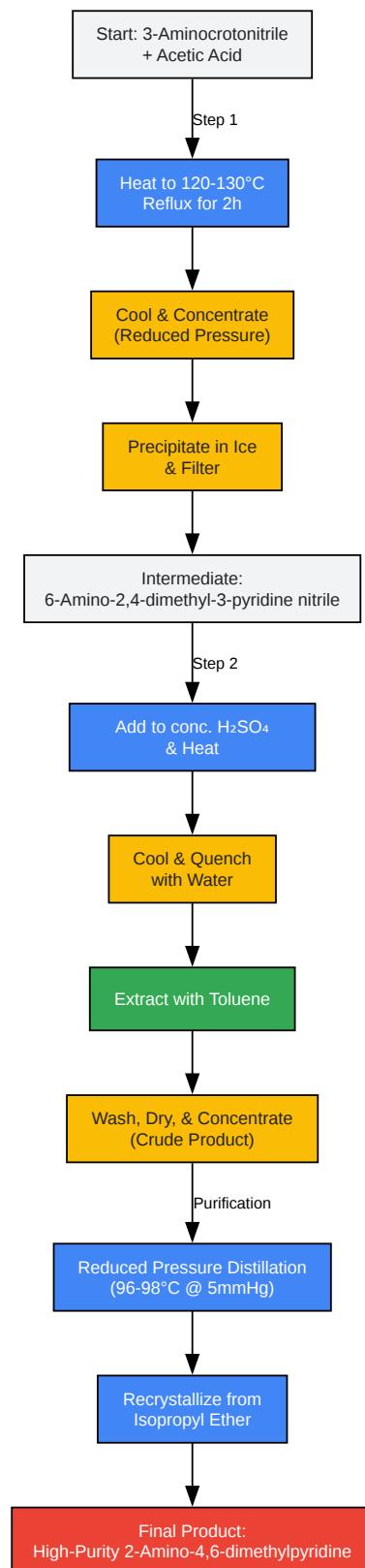
Synthesis and Purification

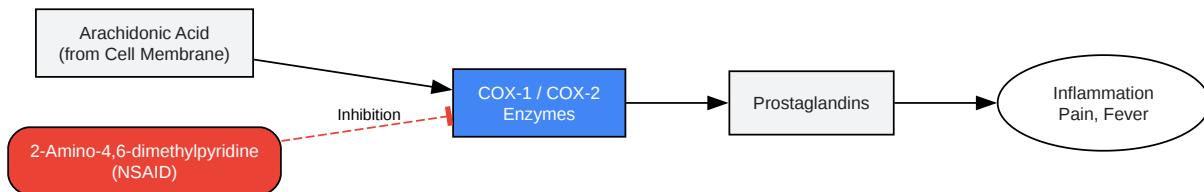
A high-yield, two-step synthesis method for **2-amino-4,6-dimethylpyridine** has been developed, suitable for industrial-scale production with a purity exceeding 99% (as determined by GC) and a total yield of over 70%.

Experimental Protocol: High-Purity Synthesis

This protocol is adapted from a patented synthesis method.

Step 1: Synthesis of Intermediate (6-amino-2,4-dimethyl-3-pyridine nitrile)


- Preparation: To a 10L glass reaction kettle, add 6.4L of acetic acid at a temperature of 20-25 °C.
- Reactant Addition: While stirring, add 3-aminocrotonitrile (2.13kg, 25.9mol) in four equal batches (0.53 kg per batch) at 30-minute intervals.


- Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C and maintain a reflux with stirring for 2 hours to ensure the reaction is complete.
- Isolation: Cool the reaction liquid and concentrate the acetic acid under reduced pressure. Add the resulting concentrated solution to crushed ice.
- Purification: Collect the precipitated solid by suction filtration. Wash the solid via suspension and dry to obtain the intermediate.

Step 2: Synthesis and Purification of **2-Amino-4,6-dimethylpyridine**

- Preparation: Add the intermediate from Step 1 to a concentrated sulfuric acid solution.
- Reaction: Heat the mixture to facilitate the removal of the cyano group and hold until the reaction is complete.
- Quenching: After cooling, quench the reaction by dropwise addition of pure water.
- Extraction: Pour the reaction liquid into crushed ice and perform multiple extractions with toluene. Combine the upper organic phases.
- Washing and Drying: Sequentially wash the combined organic phase with saturated sodium chloride solution, dry the solution, and perform suction filtration.
- Crude Product Isolation: Concentrate the filtrate to obtain the crude product.
- Purification (Distillation): Perform reduced pressure solid distillation on the crude product, collecting the fraction at 96-98 °C (at a vacuum of 5mmHg).
- Purification (Recrystallization): Add the collected fraction (1.50 kg) to a 5L flask, heat to 70 °C to melt, and add 3.0L of isopropyl ether with stirring. Reflux for 30 minutes, then cool to room temperature. Place the flask in a freezer at -5 to -10 °C for 4 hours to crystallize.
- Final Product: Collect the crystals by suction filtration and perform vacuum drying at 40 °C for 24 hours to obtain high-purity white crystals of **2-amino-4,6-dimethylpyridine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against *Leishmania mexicana* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dimethylpyridine 99 5407-87-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 2-Amino-4,6-dimethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145770#literature-review-of-2-amino-4-6-dimethylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com